4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline
Overview
Description
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline is a fluorinated quinoline derivative with the molecular formula C11H4Cl4F3N and a molecular weight of 348.96 g/mol . This compound is known for its unique chemical structure, which includes both chloro and trifluoromethyl groups, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline typically involves multi-step reactions starting from substituted aniline derivatives. One common method includes the cyclization of substituted aniline to form 4-hydroxy quinoline, which is then transformed into this compound through chlorination and trifluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline involves its interaction with specific molecular targets and pathways. The presence of electron-rich nitrogen and oxygen atoms, along with π-bonds in its structure, facilitates its adsorption on metal surfaces, making it a potential corrosion inhibitor . Additionally, its unique structure allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-8-trifluoromethyl-quinoline: Similar in structure but with a methyl group instead of a trichloromethyl group.
4-Chloro-2-methyl-7-trifluoromethyl-quinoline: Another derivative with a different substitution pattern.
4-Chloro-2-trichloromethyl-quinoline: Lacks the trifluoromethyl group, making it less fluorinated.
Uniqueness
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline stands out due to the presence of both chloro and trifluoromethyl groups, which impart unique chemical and physical properties.
Biological Activity
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple halogen substituents, which are believed to enhance its biological activity. The molecular formula is , with a molecular weight of approximately 307.5 g/mol. The presence of chlorinated and trifluoromethyl groups contributes to its lipophilicity and reactivity, making it an attractive candidate for various biological applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating significant inhibitory effects with minimal inhibitory concentrations (MIC) reported as low as 5 μM .
2. Anticancer Effects
The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
3. Antimalarial Activity
Notably, this compound has been investigated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Its structural features are linked to enhanced efficacy in inhibiting the growth of this parasite, making it a candidate for further drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions such as gene expression changes related to apoptosis and cell cycle regulation.
- Cell Signaling Modulation : It influences key signaling pathways critical for cell growth and differentiation, which is particularly relevant in cancer therapy.
- Binding Affinity : The unique combination of halogen substituents allows for specific binding interactions with biomolecules, enhancing its therapeutic potential against various diseases.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of quinoline derivatives, this compound was found to possess the highest antibacterial activity among compounds tested against E. coli with an MIC of 5 μM . This study highlights the importance of structural modifications in enhancing biological activity.
Study 2: Anticancer Mechanism
A recent investigation into the anticancer effects revealed that treatment with this compound led to significant apoptosis in human cancer cell lines. The study noted that the compound's ability to induce cell cycle arrest at the G0/G1 phase was a critical factor in its anticancer efficacy.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl4F3N/c12-7-4-8(10(13,14)15)19-9-5(7)2-1-3-6(9)11(16,17)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQTYYBJSXXNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575957 | |
Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91991-76-3 | |
Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91991-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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